molecular formula C14H12N4O2S B15088036 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-03-3

4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15088036
CAS No.: 478257-03-3
M. Wt: 300.34 g/mol
InChI Key: FNOATLQBOUVXOX-OQLLNIDSSA-N
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Description

4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of furan-2-carbaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or methoxyphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((Furan-2-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((Furan-2-ylmethylene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the phenyl ring, in particular, may influence its reactivity and interactions with biological targets.

Properties

CAS No.

478257-03-3

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4O2S/c1-19-12-7-3-2-6-11(12)13-16-17-14(21)18(13)15-9-10-5-4-8-20-10/h2-9H,1H3,(H,17,21)/b15-9+

InChI Key

FNOATLQBOUVXOX-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

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